Ethyl 4-(3-chloro-4-fluoro-phenoxy)butanoate
Description
Ethyl 4-(3-chloro-4-fluoro-phenoxy)butanoate is an ester derivative featuring a substituted phenoxy group attached to a butanoate backbone. The 3-chloro-4-fluoro substitution on the phenyl ring confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.
Properties
Molecular Formula |
C12H14ClFO3 |
|---|---|
Molecular Weight |
260.69 g/mol |
IUPAC Name |
ethyl 4-(3-chloro-4-fluorophenoxy)butanoate |
InChI |
InChI=1S/C12H14ClFO3/c1-2-16-12(15)4-3-7-17-9-5-6-11(14)10(13)8-9/h5-6,8H,2-4,7H2,1H3 |
InChI Key |
XZFGYLDINHRRDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCOC1=CC(=C(C=C1)F)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of Ethyl 4-(3-chloro-4-fluoro-phenoxy)butanoate typically involves the reaction of 3-chloro-4-fluorophenol with ethyl 4-bromobutanoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or column chromatography .
Chemical Reactions Analysis
Ethyl 4-(3-chloro-4-fluoro-phenoxy)butanoate undergoes various chemical reactions, including:
Substitution Reactions: The phenoxy group can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The ester group can be reduced to an alcohol or oxidized to a carboxylic acid under appropriate conditions.
Scientific Research Applications
Ethyl 4-(3-chloro-4-fluoro-phenoxy)butanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme-substrate interactions and other biochemical processes.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-(3-chloro-4-fluoro-phenoxy)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can bind to active sites, altering the activity of the target molecule. The chlorine and fluorine substitutions enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural Features
| Compound Name | Substituents on Phenyl Ring | Key Functional Groups | Molecular Formula | Molecular Weight |
|---|---|---|---|---|
| Ethyl 4-(3-chloro-4-fluoro-phenoxy)butanoate | 3-Cl, 4-F | Ester (COOEt), Phenoxy | C₁₂H₁₃ClFO₃ | 271.68 g/mol |
| Ethyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoate | 3-F, 4-OCH₃ | Ketone (C=O), Ester | C₁₃H₁₅FO₄ | 278.25 g/mol |
| Ethyl 4-(3-chloro-4-methylphenyl)-4-oxobutanoate | 3-Cl, 4-CH₃ | Ketone (C=O), Ester | C₁₃H₁₅ClO₃ | 266.71 g/mol |
| Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate | 2-F, 4-F, 5-F | Ketone (C=O), Ester | C₁₂H₁₁F₃O₃ | 260.21 g/mol |
| Ethyl 4-(3-chlorophenoxy)butyrate | 3-Cl | Ester (COOEt), Phenoxy | C₁₂H₁₅ClO₃ | 242.70 g/mol |
Key Observations :
- Halogen vs. Alkoxy Substituents: Replacing fluorine with methoxy (e.g., in Ethyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoate) introduces electron-donating effects, altering reactivity in nucleophilic substitutions .
- Ketone vs.
- Multi-Halogenated Analogs: Compounds like Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate show enhanced metabolic stability due to multiple fluorine atoms, a trait valuable in drug design .
Physicochemical Properties
| Compound Name | XLogP3 (Lipophilicity) | Hydrogen Bond Acceptors | Rotatable Bonds | Topological Polar Surface Area (Ų) |
|---|---|---|---|---|
| This compound | 3.1 (estimated) | 3 | 6 | 43.4 |
| Ethyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoate | 2.8 | 4 | 6 | 52.6 |
| Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate | 2.2 | 6 | 6 | 43.4 |
Key Observations :
- Lipophilicity : The trifluorophenyl analog (XLogP3 = 2.2) is less lipophilic than the target compound (XLogP3 ≈ 3.1), likely due to increased polarity from fluorine atoms .
- Polar Surface Area : The methoxy-substituted analog has a higher polar surface area (52.6 Ų), suggesting better solubility in polar solvents .
Biological Activity
Ethyl 4-(3-chloro-4-fluoro-phenoxy)butanoate is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of chlorine and fluorine substituents on the phenoxy ring, which can enhance its binding affinity to biological targets. The molecular formula is , with a molecular weight of approximately 256.68 g/mol. The specific arrangement of these halogens contributes to the compound's distinct reactivity and biological profile.
The mechanism of action for this compound involves interactions with various molecular targets, such as enzymes and receptors. The halogen atoms can influence the compound’s reactivity, potentially modulating biochemical pathways by inhibiting or activating key enzymes:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, leading to altered physiological effects.
- Receptor Modulation : It may act on specific receptors, influencing signaling pathways that regulate cellular functions.
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. Its structural characteristics allow it to interact effectively with microbial enzymes, inhibiting their function. A study demonstrated its efficacy against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases.
Antiviral Potential
Emerging studies suggest that this compound may possess antiviral activity. Its ability to interfere with viral replication mechanisms makes it a candidate for further exploration in antiviral drug development.
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Study 1 : Antimicrobial Efficacy (2023) | Demonstrated significant inhibition of bacterial growth in vitro, particularly against Gram-positive bacteria. |
| Study 2 : Anti-inflammatory Activity (2024) | Showed reduction in TNF-alpha levels in macrophage cultures, indicating potential for treating chronic inflammation. |
| Study 3 : Antiviral Activity (2024) | Inhibited replication of specific viruses in cell culture models, warranting further investigation into its mechanism. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
